molecular formula C14H13F3N4 B2875357 3-phenyl-5-(pyrrolidin-1-yl)-6-(trifluoromethyl)-1,2,4-triazine CAS No. 672950-82-2

3-phenyl-5-(pyrrolidin-1-yl)-6-(trifluoromethyl)-1,2,4-triazine

Cat. No.: B2875357
CAS No.: 672950-82-2
M. Wt: 294.281
InChI Key: BSBCMGXOFPKBNL-UHFFFAOYSA-N
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Description

3-phenyl-5-(pyrrolidin-1-yl)-6-(trifluoromethyl)-1,2,4-triazine is a synthetic organic compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-5-(pyrrolidin-1-yl)-6-(trifluoromethyl)-1,2,4-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method might involve the reaction of a phenyl-substituted hydrazine with a trifluoromethyl-substituted nitrile in the presence of a base, followed by cyclization to form the triazine ring. The reaction conditions, such as temperature, solvent, and reaction time, need to be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require careful control of reaction parameters and purification processes to ensure consistent quality and yield. Techniques such as continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-5-(pyrrolidin-1-yl)-6-(trifluoromethyl)-1,2,4-triazine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound or reduce specific functional groups.

    Substitution: The phenyl, pyrrolidinyl, and trifluoromethyl groups can be substituted with other groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a triazine with additional oxygen-containing functional groups, while substitution reactions could produce a variety of derivatives with different substituents on the phenyl, pyrrolidinyl, or trifluoromethyl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: Potential use as a probe or ligand in biochemical assays and studies.

    Medicine: Investigation of its pharmacological properties and potential therapeutic applications.

    Industry: Use as an intermediate in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-phenyl-5-(pyrrolidin-1-yl)-6-(trifluoromethyl)-1,2,4-triazine would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity or function. The trifluoromethyl group could enhance its binding affinity and selectivity for certain targets, while the phenyl and pyrrolidinyl groups might influence its overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    3-Phenyl-5-(1-pyrrolidinyl)-1,2,4-triazine: Lacks the trifluoromethyl group, which might affect its chemical and biological properties.

    5-(1-Pyrrolidinyl)-6-(trifluoromethyl)-1,2,4-triazine: Lacks the phenyl group, potentially altering its reactivity and applications.

    3-Phenyl-6-(trifluoromethyl)-1,2,4-triazine: Lacks the pyrrolidinyl group, which could impact its solubility and interaction with biological targets.

Uniqueness

The presence of the phenyl, pyrrolidinyl, and trifluoromethyl groups in 3-phenyl-5-(pyrrolidin-1-yl)-6-(trifluoromethyl)-1,2,4-triazine makes it unique compared to other triazine derivatives

Properties

IUPAC Name

3-phenyl-5-pyrrolidin-1-yl-6-(trifluoromethyl)-1,2,4-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N4/c15-14(16,17)11-13(21-8-4-5-9-21)18-12(20-19-11)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSBCMGXOFPKBNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(N=NC(=N2)C3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401326687
Record name 3-phenyl-5-pyrrolidin-1-yl-6-(trifluoromethyl)-1,2,4-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401326687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819356
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

672950-82-2
Record name 3-phenyl-5-pyrrolidin-1-yl-6-(trifluoromethyl)-1,2,4-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401326687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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